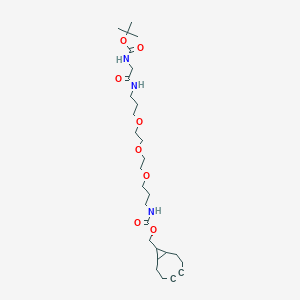

Boc-Gly-PEG3-endo-BCN

Description

Contextualization of Bioorthogonal Chemistry in Contemporary Research

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. numberanalytics.comnews-medical.net This powerful methodology, first conceptualized in the early 2000s, has revolutionized the study of biomolecules in their natural environments. numberanalytics.comnews-medical.net It allows researchers to label and track molecules like glycans, lipids, and proteins in live cells, providing deep insights into their function and dynamics. numberanalytics.comnews-medical.net The key challenge in this field is the development of reactions that are highly selective, efficient, and non-toxic, forming stable covalent bonds without cross-reactivity with the complex cellular milieu. news-medical.netcas.org Recent advancements have led to the development of novel bioorthogonal reactions with faster rates and higher specificity, expanding their application in cellular imaging, drug delivery, and the study of cellular metabolism and signaling. numberanalytics.comcas.orgpcbiochemres.com

The Foundational Role of Click Chemistry in Molecular Engineering

At the heart of bioorthogonal chemistry is the concept of "click chemistry," a term coined by K. Barry Sharpless. alfa-chemistry.comchempep.comwikipedia.org This approach emphasizes the use of modular, reliable, and highly efficient reactions to join molecular building blocks, much like snapping together puzzle pieces. chempep.comwikipedia.org Click reactions are characterized by high yields, stereospecificity, and simple reaction conditions, often being insensitive to oxygen and water. alfa-chemistry.comchempep.com The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). alfa-chemistry.com The development of strain-promoted azide-alkyne cycloaddition (SPAAC) further expanded the utility of click chemistry into living systems by eliminating the need for a potentially toxic copper catalyst. numberanalytics.comnews-medical.net This has made click chemistry an indispensable tool in drug discovery, materials science, and bioconjugation, enabling the rapid synthesis of complex molecules and the precise labeling of biomolecules in live cells and organisms. alfa-chemistry.comchemistrytalk.org

Structural Elucidation and Functional Group Analysis of Boc-Gly-PEG3-endo-BCN

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 2110444-63-6 glpbio.comguidechem.com |

| Molecular Formula | C28H47N3O8 glpbio.comdcchemicals.com |

| Molecular Weight | 553.69 g/mol glpbio.com |

Note: Data may vary slightly between different suppliers.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. wikipedia.org Its primary function is to prevent the amine group from participating in unwanted side reactions during the formation of peptide bonds. wikipedia.orgamericanpeptidesociety.org The Boc group is stable under many reaction conditions but can be readily removed using moderately strong acids, such as trifluoroacetic acid (TFA). wikipedia.org This acid-lability allows for the selective deprotection of the N-terminus of a peptide chain, enabling the stepwise addition of amino acids. thermofisher.com While Fmoc (9-fluorenylmethoxycarbonyl) chemistry is now more common due to its milder deprotection conditions, the Boc strategy remains valuable for the synthesis of complex or non-natural peptides that may be sensitive to the basic conditions used for Fmoc removal. americanpeptidesociety.orgthermofisher.com

Glycine (B1666218), the simplest amino acid, is frequently incorporated into linker structures due to its flexibility. iris-biotech.debiosyn.com Lacking a side chain, glycine residues provide a high degree of conformational freedom to the linker, which can be crucial for allowing the linked domains of a fusion protein or a bioconjugate to function without steric hindrance. iris-biotech.denih.gov Glycine-rich linkers are known for their flexibility and are often used to connect different protein domains without interfering with their individual functions. iris-biotech.degenovis.com In the context of this compound, the glycine unit provides a simple, stable, and flexible connection point within the linker structure. iris-biotech.de

The endo-bicyclononyne (endo-BCN) group is a highly reactive cyclooctyne (B158145) used for copper-free click chemistry. lumiprobe.combroadpharm.com Its strained ring structure allows it to readily react with azide-containing molecules via strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.comacs.orggenelink.com This reaction is bioorthogonal, proceeding rapidly and with high specificity within biological systems without the need for a copper catalyst. genelink.com BCN is notable for its stability and high reactivity, and it can also react with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) reaction. lumiprobe.combroadpharm.com The endo stereoisomer of BCN is often used in bioorthogonal applications. acs.org In this compound, the BCN group serves as the reactive handle for conjugation to a target molecule that has been functionalized with an azide (B81097) group. broadpharm.com

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[3-[2-[2-[3-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47N3O8/c1-28(2,3)39-27(34)31-20-25(32)29-12-8-14-35-16-18-37-19-17-36-15-9-13-30-26(33)38-21-24-22-10-6-4-5-7-11-23(22)24/h22-24H,6-21H2,1-3H3,(H,29,32)(H,30,33)(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXNLNQWLORDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCNC(=O)OCC1C2C1CCC#CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Rational Chemical Derivatization of Boc Gly Peg3 Endo Bcn

Strategic Synthesis of Bicyclo[6.1.0]non-4-yne (BCN) Derivatives

The bicyclo[6.1.0]non-4-yne (BCN) core is a key component of Boc-Gly-PEG3-endo-BCN, providing a strained alkyne for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.com The synthesis of BCN derivatives typically starts from readily available materials like cis-cyclooctene. A common route involves the cyclopropanation of cis-cyclooctene, for example, by reaction with diazomethane (B1218177) under UV irradiation to form bicyclo[6.1.0]non-4-ene.

The introduction of a functional handle for further elaboration is a critical step. One approach is the synthesis of (bicyclo[6.1.0]non-4-yn-9-yl)methanol, often referred to as BCN-alcohol. rsc.orgresearchgate.net This can be achieved through epoxidation of the alkene followed by an acid-catalyzed ring-opening. Alternatively, BCN carboxylic acid can be synthesized, which offers a more stable linkage through amide bond formation compared to the carbamates formed from BCN-alcohol. rsc.org The synthesis of BCN carboxylic acid can be achieved from related intermediates through bromination and subsequent elimination reactions. nih.gov

The stereochemistry of the BCN ring system, specifically the endo and exo diastereomers, is a significant consideration. The endo isomer, as present in this compound, generally exhibits faster reaction kinetics in SPAAC reactions compared to the exo isomer due to its higher ring strain. acs.org The specific orientation of the substituent relative to the cyclopropane (B1198618) ring influences the molecule's geometry and reactivity.

Table 1: Comparison of endo and exo BCN Isomer Reactivity

| Isomer | Relative Reactivity in SPAAC | Key Structural Feature |

|---|---|---|

| endo-BCN | Higher | Substituent is on the same face as the cyclopropane ring. |

Methodologies for PEGylation in Linker Synthesis

Polyethylene (B3416737) glycol (PEG) linkers are incorporated into molecules like this compound to enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the final conjugate. lifetein.combiochempeg.comcreativepegworks.com The PEG3 moiety in this specific linker consists of three ethylene (B1197577) glycol units.

The process of covalently attaching PEG chains is known as PEGylation. lifetein.com In the synthesis of complex linkers, this is typically achieved by reacting a functionalized PEG derivative with a complementary functional group on the core molecule. For instance, PEG derivatives with a terminal amine or carboxylic acid can be used. peptide.com

A common strategy involves the use of PEG linkers with a reactive group at one end and a protected functional group at the other. For example, a PEG derivative with a terminal carboxylic acid can be coupled to an amino group on a modified BCN scaffold. The choice of coupling agents, such as carbodiimides (e.g., EDCI) in the presence of an activator like HOBt, is crucial for efficient amide bond formation. nih.gov The length of the PEG chain can be precisely controlled during the synthesis of the PEGylated building block. creativepegworks.com

Integration of Amino Acid Moieties in Multi-Component Linker Construction

The inclusion of amino acids, such as the glycine (B1666218) residue in this compound, provides several advantages. Glycine, being the simplest amino acid, offers flexibility to the linker chain. nih.gov The integration of amino acids is a well-established practice in the synthesis of peptides and peptidomimetics, often carried out using solid-phase peptide synthesis (SPPS) techniques. prepchem.combeilstein-journals.org

In the context of synthesizing this compound, the glycine moiety is introduced with its amino group protected by a Boc group. The carboxylic acid of the Boc-protected glycine can then be activated and coupled to the terminal functional group of the PEGylated BCN intermediate. This step typically involves standard peptide coupling reagents. The use of bifunctional amino acids, which contain both a reactive handle and a protected group, is a common strategy in building complex molecular architectures. rsc.orgrsc.orgnih.gov

Control over Boc Protection and Deprotection in Synthetic Pathways

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. total-synthesis.comlibretexts.org It is stable to a variety of reaction conditions but can be readily removed under acidic conditions. americanpeptidesociety.org

The introduction of the Boc group onto the glycine nitrogen is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). libretexts.org This reaction is a nucleophilic acyl substitution where the amino group of glycine acts as the nucleophile. libretexts.org

The key advantage of the Boc group is its acid-lability, which allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., Fmoc, which is base-labile). total-synthesis.com The removal of the Boc group is commonly accomplished by treatment with a strong acid such as trifluoroacetic acid (TFA). americanpeptidesociety.orgthermofisher.com This deprotection mechanism proceeds through the formation of a stable tert-butyl cation. total-synthesis.com Careful control over the deprotection conditions is essential to avoid unwanted side reactions, especially with sensitive functional groups elsewhere in the molecule. total-synthesis.com In the context of this compound, the Boc group protects the terminal amine, which can be deprotected in a later step to allow for conjugation to another molecule.

Table 2: Boc Protection and Deprotection in Synthesis

| Step | Reagent | Purpose |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc)₂O | To protect the amino group of glycine. libretexts.org |

Advanced Derivatization Techniques for Diverse Conjugation Handles

While the endo-BCN moiety of this compound provides a handle for SPAAC reactions, the Boc-protected amine represents a latent functional group that can be deprotected and further derivatized to introduce a variety of conjugation handles. This versatility allows for the adaptation of the linker to different conjugation strategies.

Upon deprotection of the Boc group to reveal the free amine of the glycine residue, this amine can be reacted with a range of electrophilic reagents to install different functionalities. For example:

NHS Esters: Reaction with N-hydroxysuccinimide (NHS) esters of various molecules can be used to form stable amide bonds, allowing for the attachment of fluorescent dyes, biotin, or other reporter molecules. medchemexpress.com

Maleimides: The amine can be acylated with a maleimide-containing carboxylic acid to introduce a thiol-reactive handle. This is particularly useful for conjugation to cysteine residues in proteins. medchemexpress.com

Isocyanates and Isothiocyanates: These reagents react with the primary amine to form ureas and thioureas, respectively, providing another avenue for stable linkages. nih.gov

Carboxylic Acids: The amine can be coupled to carboxylic acids using standard peptide coupling reagents to extend the linker or attach other functional moieties.

These derivatization techniques significantly expand the utility of the core this compound structure, enabling its application in a wide array of bioconjugation scenarios.

Mechanistic Investigations and Kinetic Profiles of Bioorthogonal Reactions

Detailed Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with endo-BCN

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments. The reaction between an azide (B81097) and a strained alkyne, such as bicyclo[6.1.0]non-4-yne (BCN), proceeds via a [3+2] cycloaddition mechanism. The significant ring strain of approximately 18 kcal/mol within the BCN molecule is the primary driving force for this reaction, allowing it to proceed without the need for a cytotoxic copper catalyst.

The structure of BCN, a nine-membered bicyclic system with a fused cyclopropane (B1198618) ring, results in a distorted, more linear-like alkyne bond angle of around 150–160°. This deformation from the ideal 180° of a linear alkyne lowers the activation energy of the cycloaddition. The reaction mechanism is a concerted, pericyclic process where the azide 1,3-dipole reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.

Notably, the electronic nature of the azide can influence the reaction mechanism. While many SPAAC reactions follow a normal-electron-demand pathway, where the Highest Occupied Molecular Orbital (HOMO) of the azide interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, reactions involving BCN and electron-deficient aryl azides can proceed through an inverse-electron-demand mechanism. thieme-connect.de In this case, the HOMO of the BCN interacts with the LUMO of the azide. researchgate.net

Kinetic Studies of SPAAC Reactions Involving Boc-Gly-PEG3-endo-BCN

Kinetic studies are crucial for understanding the efficiency of bioorthogonal reactions. The reactivity of BCN derivatives is often benchmarked against benzyl (B1604629) azide. For instance, endo-BCN exhibits a second-order rate constant (k₂) of approximately 0.29 M⁻¹s⁻¹ with benzyl azide in polar solvents. acs.org While specific kinetic data for the complete "this compound" compound is not extensively published in isolation, the reactivity is primarily governed by the endo-BCN moiety. The Boc-Gly-PEG3 tail is not expected to significantly alter the intrinsic reactivity of the BCN group, though it can influence solubility and steric accessibility.

It is important to note that while SPAAC reactions are highly useful, their kinetics can be slower than other bioorthogonal reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes. nih.govacs.org The rate constants for SPAAC with BCN are generally in the range of 0.1 to 1 M⁻¹s⁻¹, which is suitable for many applications but may be a limiting factor for very rapid biological processes. researchgate.netnih.gov

Influence of PEG3 Spacer Length and Flexibility on Reaction Efficiency

The polyethylene (B3416737) glycol (PEG) spacer in this compound serves several important functions. The PEG3 linker enhances the aqueous solubility of the otherwise hydrophobic BCN moiety, which is critical for applications in biological media. vulcanchem.cominterchim.fr It also provides a flexible spacer that can reduce steric hindrance, potentially improving the accessibility of the BCN group for reaction with an azide-modified biomolecule. interchim.fr

The length and flexibility of a PEG spacer can have a significant impact on the efficiency of bimolecular reactions. A flexible spacer is generally more tolerant of mismatches in the distance between reacting partners compared to a rigid spacer. beilstein-journals.org While a very short spacer might lead to steric clashes, and a very long spacer could lead to undesirable intramolecular interactions or a decrease in effective concentration, a PEG3 spacer is of a moderate length that often represents a good compromise. Studies on antibody-drug conjugates (ADCs) have shown that PEG spacer length needs to be optimized for specific applications, as it can influence conjugation efficiency, especially when reaction sites are less accessible. rsc.org The presence of the PEG spacer can help to overcome the hydrophobicity of the reactants and improve reaction yields and the stability of the resulting conjugate. rsc.org

Stereochemical Considerations in endo-BCN Reactivity

The synthesis of BCN results in two diastereomers: endo and exo. The prefix "endo" in this compound specifies the stereochemistry where the substituent (in this case, the PEG linker) is on the same side of the bicyclic system as the cyclopropane ring. This stereochemical configuration has been shown to influence the reactivity of the BCN molecule.

Kinetic studies have demonstrated that endo-BCN is slightly more reactive in SPAAC reactions than its exo counterpart. For example, the reaction of endo-BCN with benzyl azide has a second-order rate constant of 0.29 M⁻¹s⁻¹, compared to 0.19 M⁻¹s⁻¹ for exo-BCN. acs.org The more compact and somewhat more "open" three-dimensional structure of endo-BCN may facilitate the approach of the azide to the strained alkyne, leading to a faster reaction rate. acs.orgdigitellinc.com This difference in reactivity, though modest, has led to the preferential use of endo-BCN in many bioorthogonal applications. acs.org

Comparative Analysis of BCN Reactivity with Other Strained Alkyne Systems

BCN is one of several strained alkynes used in SPAAC, and its reactivity compares favorably with other systems, each having its own advantages and disadvantages.

| Strained Alkyne | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Features |

| BCN | ~0.1 - 0.5 researchgate.netacs.org | Good balance of reactivity and stability; also reactive with tetrazines. lumiprobe.comgenelink.com |

| DBCO/DIBO | Slower than BCN with some azides, faster with others. researchgate.net | Higher stability, but can be less reactive than BCN in certain contexts. researchgate.net |

| BARAC | Faster than BCN | Less stable, can undergo hydrolysis. researchgate.net |

| TMTH | Faster than DIFO | Less bulky than some other cyclooctynes, leading to faster kinetics. researchgate.net |

This table provides a general comparison, and actual reaction rates can vary depending on the specific reactants and conditions.

Dibenzocyclooctynes (DBCO) are another widely used class of strained alkynes. The relative reactivity of BCN and DBCO can depend on the nature of the azide. For instance, benzyl azides may react faster with DBCO, while phenyl azides can react more quickly with BCN. researchgate.net More reactive systems like biarylazacyclooctynone (BARAC) exist, but their increased reactivity often comes at the cost of reduced stability. researchgate.net BCN strikes a good balance between reactivity and stability, making it a versatile tool for bioorthogonal chemistry. nih.gov Furthermore, BCN's ability to also participate in IEDDA reactions with tetrazines adds to its utility, allowing for its use in orthogonal labeling strategies. lumiprobe.comgenelink.com

Applications in Precision Bioconjugation Strategies for Molecular Systems

Development of Homogeneous Conjugates in Research Contexts

A significant challenge in the development of bioconjugates, such as antibody-drug conjugates (ADCs), has been the heterogeneity of the final product. Traditional conjugation methods, often targeting lysine (B10760008) or cysteine residues, can result in a mixture of molecules with varying drug-to-antibody ratios (DARs) and different conjugation sites. This heterogeneity can impact the conjugate's pharmacokinetics, efficacy, and safety profile.

The use of linkers like Boc-Gly-PEG3-endo-BCN, in conjunction with site-specific modification techniques, allows for the production of homogeneous conjugates with a precisely defined DAR. rsc.orgnih.gov The BCN group is a key enabler of this precision, as it participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a highly selective bioorthogonal "click chemistry" reaction. nih.govmedchemexpress.com By engineering an azide (B81097) group at a specific location on a biomolecule (e.g., an antibody), the BCN-containing linker can be directed to that single site, ensuring a uniform population of conjugated molecules. rsc.orgnih.gov

For instance, researchers have used chemoenzymatic methods to introduce azido-sugars into the glycan structure of an antibody, followed by conjugation with a BCN-functionalized linker-payload. nih.gov This results in a homogeneous ADC with a DAR of 2.0. nih.govnih.gov Similarly, the incorporation of unnatural amino acids with azide side chains into the antibody sequence provides a specific handle for SPAAC with BCN linkers. nih.gov The resulting homogeneity, as confirmed by techniques like hydrophobic interaction chromatography (HIC), is critical for establishing clear structure-activity relationships and ensuring the reproducibility of research findings. nih.gov

Site-Specific Ligation Approaches Utilizing this compound

Site-specific ligation is the cornerstone of creating precisely defined bioconjugates, and this compound is designed to facilitate this process. The endo-BCN group is a highly reactive strained alkyne that readily and selectively reacts with an azide-functionalized molecule without the need for a cytotoxic copper catalyst, which is a significant advantage when working with sensitive biological systems. nih.govaxispharm.com

The general strategy involves two main steps:

Introduction of an Azide Handle: An azide group is introduced into the target biomolecule at a specific site. This can be achieved through various methods, including:

Enzymatic Modification: Using enzymes like galactosyltransferase (GalT) or transglutaminase (mTG) to attach an azide-containing substrate to a specific glycan or amino acid (e.g., glutamine) on the protein. nih.govcreative-biolabs.com

Unnatural Amino Acid Incorporation: Genetically encoding an unnatural amino acid with an azide side chain (e.g., azidohomoalanine) at a desired position in the protein's sequence. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified biomolecule is then reacted with the this compound linker, which carries the molecule of interest (e.g., a drug, a dye, or another protein). The BCN and azide groups "click" together, forming a stable triazole linkage. medchemexpress.commedchemexpress.com

This approach has been successfully used to create not only ADCs but also other complex molecular assemblies like bispecific antibodies, where two different Fab fragments are linked together. nih.govmdpi.com The Boc-protected amine on the glycine (B1666218) provides a latent functional group that can be deprotected and used for further modifications if required, adding another layer of versatility to the linker.

Utility in Proteolysis Targeting Chimeras (PROTACs) Research and Development

This compound is also explicitly described as a PROTAC linker, highlighting its versatility beyond ADCs. glpbio.commedchemexpress.eutargetmol.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.eubroadpharm.com A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. chemscene.com

The linker is a crucial determinant of a PROTAC's success, as its length, rigidity, and composition dictate the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. chemscene.comprecisepeg.com Minor modifications to the linker can significantly impact degradation efficiency. precisepeg.com

The features of this compound are well-suited for PROTAC development:

Click Chemistry Handle: The BCN group allows for the modular assembly of PROTACs. A library of PROTACs can be rapidly synthesized by clicking different target-binding ligands or E3 ligase ligands (functionalized with azides) onto the BCN-PEG core. medchemexpress.commedchemexpress.combroadpharm.com

Defined Length: The defined length of the PEG3 spacer helps in the systematic optimization of the distance between the two recruited proteins, which is critical for efficient ternary complex formation. chemscene.com

The use of PEGylated BCN linkers provides a robust platform for generating and screening PROTAC libraries to identify the optimal linker architecture for degrading a specific protein of interest. broadpharm.com

Optimization of Linker Design for PROTAC Assembly

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. medchemexpress.euslideshare.netnih.gov The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy. The design of this linker, including its length, flexibility, and chemical properties, requires careful optimization, as even minor adjustments can profoundly affect the formation and stability of the ternary complex (PROTAC-target-E3 ligase) and thus the degradation efficiency. scienceopen.comprecisepeg.com

This compound provides several features that are advantageous for PROTAC linker optimization:

Controlled Synthesis: The Boc protecting group on the terminal amine allows for a modular and controlled assembly of the PROTAC. It can be selectively removed under acidic conditions to reveal an amine, which can then be coupled to an E3 ligase ligand, while the BCN group offers an orthogonal handle for conjugation to the target protein ligand. medchemexpress.com

Hydrophilicity and Spacing: The three-unit polyethylene (B3416737) glycol (PEG3) chain is a short, hydrophilic spacer. This feature can improve the aqueous solubility and reduce aggregation of the final PROTAC molecule, which are common challenges due to the often large and hydrophobic nature of these chimeras. targetmol.cnmedchemexpress.com The defined length of the PEG3 unit also provides a specific distance between the two ends of the PROTAC, a crucial parameter in optimization. scienceopen.com

Precise and Bioorthogonal Conjugation: The endo-BCN moiety is a strained alkyne designed for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.commedchemexpress.combachem.com This reaction is highly specific, efficient, and can be performed under mild, biocompatible conditions. bachem.comrsc.orgresearcher.life By modifying a target protein ligand with an azide group, it can be "clicked" onto the BCN handle of the linker with high precision, ensuring the formation of a stable triazole linkage. medchemexpress.eursc.org

The combination of these elements in a single molecule allows researchers to systematically build and refine PROTACs. Libraries of PROTACs can be rapidly synthesized by varying the linker length (e.g., using different PEG chain lengths) or attachment points to find the optimal geometry for potent and selective protein degradation. nih.govprecisepeg.com

Table 1: Functional Components of this compound for PROTAC Optimization

| Component | Chemical Group | Function in PROTAC Design | Research Finding |

| Protecting Group | Boc (tert-butyloxycarbonyl) | Enables sequential, controlled synthesis by masking the terminal amine. | Allows for modular assembly of complex molecules like PROTACs. medchemexpress.com |

| Spacer | Glycine (Gly) | Provides a simple, flexible spacer unit within the linker backbone. | Contributes to the overall length and conformational flexibility of the linker. |

| Solubilizing Unit | PEG3 (3-unit Polyethylene Glycol) | Increases aqueous solubility and provides a defined spatial separation. | PEG linkers are known to improve solubility and can influence the pharmacokinetic properties of bioconjugates. targetmol.cnmedchemexpress.com |

| Conjugation Handle | endo-BCN (Bicyclononyne) | Reacts specifically with azides via copper-free SPAAC for precise conjugation. | Enables highly efficient and bioorthogonal ligation under mild conditions, which is ideal for assembling complex PROTACs. medchemexpress.eubachem.comrsc.org |

Strategies for Multi-payload Conjugation in PROTAC Research

While standard PROTACs are bifunctional, there is growing interest in developing multivalent or multi-payload degraders to enhance efficacy, improve targeting, or achieve multiple therapeutic effects simultaneously. scienceopen.comnih.gov These advanced constructs, sometimes called heterotrifunctional or multivalent PROTACs, might combine ligands for one E3 ligase and two target proteins, or one target protein and two E3 ligases, or even incorporate a separate tumor-targeting moiety. slideshare.netrsc.orgresearchgate.netacs.org

The chemical functionalities of this compound make it a potential building block for such complex architectures. A theoretical strategy for creating a multi-payload system could involve:

First Conjugation: A protein-of-interest (POI) ligand, functionalized with an azide, is attached to the BCN group of this compound via SPAAC.

Deprotection: The Boc group is removed to expose the primary amine.

Second Conjugation: This newly available amine serves as a reactive site to attach a second component. This could be a standard E3 ligase ligand to complete a traditional PROTAC.

Building Complexity: Alternatively, the amine could be coupled to a branching scaffold, which could then be used to attach multiple other molecules, such as a second POI ligand or a cell-surface receptor ligand for targeted delivery. acs.org

For example, researchers have explored developing trivalent PROTACs by connecting one E3 ligase ligand to two target protein ligands using a core linker. scienceopen.com The modular nature of this compound, with its orthogonal reactive handles (BCN and a protected amine), makes it well-suited for the step-wise synthesis required to build these more intricate multi-payload degraders.

Integration into Peptide and Protein Modification Studies

Beyond PROTACs, this compound is a powerful tool for the precise chemical modification of peptides and proteins. purepeg.com The ability to attach small molecules, imaging agents, or other biomolecules to a specific site on a protein is essential for studying protein function, creating diagnostic tools, and developing novel therapeutics like antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.eutargetmol.cn

The primary strategy for using this linker involves the bioorthogonal SPAAC reaction. bachem.com The process typically follows these steps:

Azide Incorporation: An azide group is site-specifically introduced into the target peptide or protein. This can be achieved by synthesizing a peptide with an azide-containing unnatural amino acid (e.g., azidohomoalanine) or by using metabolic labeling techniques in cell culture.

Click Reaction: The azide-modified biomolecule is then reacted with this compound. The BCN group's high strain energy drives a rapid and highly selective cycloaddition with the azide, forming a stable covalent bond without the need for a potentially toxic copper catalyst. bachem.comnih.govlumiprobe.comspringernature.com

Further Functionalization: After conjugation, the Boc-protected amine on the other end of the linker is available for further modification. Upon deprotection, this amine can be used to attach a variety of payloads, such as fluorescent dyes for imaging, chelating agents for radiolabeling, or cytotoxic drugs for ADC development. medchemexpress.commedchemexpress.eu

This approach provides a robust and versatile method for creating well-defined bioconjugates where the linker's properties—solubility, length, and attachment chemistry—are precisely controlled.

Table 2: General Protocol for Peptide Modification using this compound

| Step | Procedure | Key Reagents/Components | Purpose |

| 1 | Azide Functionalization | Peptide/Protein of Interest, Azide-containing amino acid | To introduce a bioorthogonal azide handle into the target biomolecule at a specific site. |

| 2 | Conjugation | Azide-modified peptide/protein, this compound | To covalently attach the linker to the biomolecule via copper-free click chemistry (SPAAC). medchemexpress.commedchemexpress.eu |

| 3 | Purification | Chromatography (e.g., HPLC, FPLC) | To remove unreacted linker and reagents, isolating the purified bioconjugate. |

| 4 | Deprotection (Optional) | Acidic conditions (e.g., TFA) | To remove the Boc protecting group and expose a primary amine for further reactions. |

| 5 | Payload Attachment (Optional) | Amine-reactive payload (e.g., NHS-ester dye) | To attach a second functional molecule to the newly exposed amine. |

Role in Advanced Molecular Probe Development for Bioimaging and Labeling Research

Design and Synthesis of Fluorogenic Probes Activated by SPAAC

The design of fluorogenic probes—molecules that become fluorescent only upon a specific reaction—is a cornerstone of modern bioimaging, enabling high signal-to-noise ratios. The endo-BCN component is central to probes activated by strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. rsc.org The high ring strain of the BCN group, approximately 18 kcal/mol, drives its rapid and specific reaction with azide-functionalized molecules in biological environments.

In a typical design, a fluorophore is paired with a quenching moiety. The fluorescence is suppressed until the probe reacts with its target. The SPAAC reaction with an azide-tagged biomolecule can trigger fluorescence enhancement through several mechanisms. One strategy involves the reaction of a BCN-containing molecule with a probe where a fluorophore is linked to a quencher like 1,2,4,5-tetrazine (B1199680) or a triazinium salt. nih.govchemrxiv.org The cycloaddition reaction alters the electronic properties of the system, disrupting the quenching and leading to a "turn-on" of the fluorescence signal. nih.govnih.gov For instance, the reaction between certain tetrazines and BCN can result in the formation of highly fluorescent pyridazine (B1198779) products, with fluorescence intensity increases reaching up to 900-fold. nih.govresearchgate.net

Researchers have synthesized triazinium-coumarin conjugates that exhibit significant fluorescence enhancement upon reaction with endo-BCN in aqueous buffers, making them suitable for live-cell applications. nih.govacs.org The Boc-Gly-PEG3 portion of Boc-Gly-PEG3-endo-BCN serves as a versatile linker. The Boc (tert-butyloxycarbonyl) group is a standard protecting group in peptide synthesis, allowing for the controlled assembly of more complex probes, while the hydrophilic PEG3 linker improves solubility and pharmacokinetic properties. axispharm.com

| Reactivity of BCN Diastereomers in SPAAC | |

| Reactant | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (B81097) |

| exo-BCN | 0.19 M⁻¹s⁻¹ acs.org |

| endo-BCN | 0.29 M⁻¹s⁻¹ acs.org |

This table illustrates the slightly higher reactivity of the endo-BCN diastereomer, which is often preferentially used in bioorthogonal studies. acs.org

Bioorthogonal Labeling Strategies for Cellular Components in Research Models

Bioorthogonal labeling allows for the visualization of specific biomolecules in their native environment with minimal perturbation. The SPAAC reaction involving BCN derivatives is a premier strategy for this purpose. synaffix.com The process typically involves two steps: first, a cellular component of interest is tagged with an azide group. This can be achieved through metabolic labeling, for example, by feeding cells an azide-modified sugar to label cell-surface glycans, or through genetic code expansion to incorporate an azide-bearing unnatural amino acid into a specific protein. synaffix.comnih.gov

In the second step, a BCN-functionalized probe, such as an Alexa Fluor- or biotin-conjugated BCN, is introduced. synaffix.com This probe specifically reacts with the azide-tagged biomolecules inside or on the surface of living cells. Studies have shown that labeling with BCN-biotin conjugates provides a high signal-to-noise ratio, revealing fine subcellular details of glycan distribution on living melanoma cells. synaffix.comru.nl In comparative studies, BCN conjugates have demonstrated higher labeling efficiency than other cyclooctynes like DIBO, resulting in a superior signal-to-noise ratio in flow cytometry experiments. synaffix.comru.nl The use of near-infrared (NIR) fluorogenic azide probes with BCN-derivatized amino acids has enabled the visualization of bacterial peptidoglycan without needing to wash away the unreacted probe. pnas.org

Development of Probes for Specific Biomolecule Tagging and Detection

The versatility of the BCN moiety allows for the development of highly specific probes for tagging and detecting a wide array of biomolecules. By combining genetic engineering with bioorthogonal chemistry, researchers can achieve precise labeling. For instance, a protein of interest can be genetically encoded to incorporate an endo-BCN-L-lysine at a specific site. nih.gov This installed BCN handle can then be targeted with an azide-containing fluorophore. This method was used to label a green fluorescent protein (GFP) variant, where the subsequent reaction with a tetrazine-functionalized dye led to a quantifiable fluorescence enhancement, confirming covalent labeling. nih.gov

This strategy has been applied in advanced microscopy techniques like MINFLUX nanoscopy. Vimentin filaments in cells were labeled by incorporating endo-BCN-L-lysine and then reacting it with a tetrazine-functionalized photoactivatable dye, enabling super-resolution imaging with minimal linkage error. nih.gov Furthermore, the BCN-azide ligation is used in the construction of more complex therapeutic and diagnostic agents. Lysosome-targeting chimeras (LYTACs), designed for the degradation of extracellular proteins, have been assembled by using a SPAAC reaction to link a protein-targeting moiety to a glycopeptide ligand. rsc.org

Engineering Activatable Probes for On-Demand Signal Generation

Activatable probes, which generate a signal only upon reacting with a target, are crucial for reducing background noise and improving imaging sensitivity. rsc.org The SPAAC reaction is an ideal trigger for such on-demand signal generation. Probes based on the BCN-tetrazine ligation are inherently activatable; the tetrazine effectively quenches the fluorescence of a nearby dye, and this quenching is relieved upon the rapid and irreversible reaction with BCN, producing a fluorescent signal. nih.govrsc.org

Similarly, fluorogenic probes based on triazinium salts act as highly efficient fluorescence quenchers that experience a substantial fluorescence turn-on upon bioorthogonal reaction with a strained dienophile like endo-BCN. chemrxiv.org These probes are synthetically accessible and cover a broad spectral range, making them valuable for visualizing various biological targets. chemrxiv.org Research has demonstrated the successful use of these activatable probes for no-wash live-cell imaging of intracellular components after treatment with a BCN-triphenylphosphonium conjugate, which directs the BCN moiety to the mitochondria. chemrxiv.orgnih.gov

| Examples of Fluorogenic Systems Activated by endo-BCN | ||

| Reaction Partner | Resulting Fluorophore Class | Reported Fluorescence "Turn-On" |

| Substituted Tetrazines | Pyridazine | Up to 900-fold nih.govresearchgate.net |

| Triazinium-Coumarin (Trz⁺Coum) | Trz⁺Coum-BCN Conjugate | ~200-fold acs.org |

| Si-rhodamine Azide | Triazole | Up to 48-fold pnas.org |

Investigation of Bioorthogonal Probes for In Situ Molecular Assembly

A sophisticated application of bioorthogonal chemistry is the in situ assembly of functional molecules directly within a living system. This approach involves introducing two smaller, separate components that are designed to react with each other only at the desired site of action. This strategy can overcome challenges related to the poor permeability of large, pre-assembled molecules. rsc.org

Click chemistry, particularly SPAAC, is well-suited for these in situ assembly applications. rsc.org For example, this concept has been explored in the development of proteolysis-targeting chimeras (PROTACs). An azido-modified PROTAC precursor and a BCN-modified antibody were shown to react via SPAAC to form the final, targeted therapeutic agent. rsc.org In other work, researchers have demonstrated that target enzymes themselves can serve as templates to accelerate the Huisgen cycloaddition between an azide and an alkyne fragment, effectively creating their own inhibitors in situ. pnas.org While many studies use copper-catalyzed reactions, the principles of target-guided synthesis are directly applicable to the bioorthogonal SPAAC reaction, where the BCN moiety would serve as the alkyne component, enabling the assembly of potent inhibitors or other functional molecules in their native biological context. rsc.orgpnas.org

Theoretical Frameworks, Computational Studies, and Future Research Directions

Computational Modeling of Boc-Gly-PEG3-endo-BCN Reactivity and Conformation

Computational modeling provides essential insights into the structure-function relationships of complex molecules like this compound, predicting their behavior at an atomic level before their synthesis or application. These models focus on two key aspects: the molecule's three-dimensional conformation and the reactivity of its functional groups.

The conformation of this compound is determined by the interplay between its rigid and flexible components. The bicyclo[6.1.0]nonyne (BCN) ring is a strained, relatively rigid structure, while the triethylene glycol (PEG3) chain offers significant conformational flexibility. lmu.de Computational techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) are used to explore the linker's conformational landscape. These models help predict the molecule's hydrodynamic radius and the spatial relationship between its two ends. The Boc-glycine moiety adds another layer of complexity, influencing local conformation and solubility.

Reactivity modeling primarily targets the strain-promoted azide-alkyne cycloaddition (SPAAC) involving the endo-BCN group. acs.org BCN is noted for its favorable balance of high reactivity, driven by ring strain, and metabolic stability. acs.orgadcreview.com Computational studies can quantify the activation energy of the cycloaddition reaction with various azide (B81097) partners, providing a theoretical basis for reaction kinetics. rsc.org These models can also assess the potential for side reactions, although BCN is known for its high selectivity. adcreview.com By simulating the molecule in an aqueous environment, researchers can understand how solvation affects the accessibility of the BCN group for conjugation.

Table 1: Parameters in Computational Modeling of Linker Components

| Linker Component | Modeling Technique | Key Parameters Investigated | Predicted Influence on this compound |

|---|---|---|---|

| endo-BCN | DFT, Quantum Mechanics (QM) | Ring Strain Energy, Activation Energy for SPAAC, Reaction Pathway Analysis | Predicts high reactivity and selectivity in copper-free click reactions. acs.orgadcreview.com |

| PEG3 | Molecular Dynamics (MD) | End-to-end Distance, Radius of Gyration, Conformational Flexibility, Solvation Shell | Determines linker length, flexibility, and hydrophilicity, affecting conjugation efficiency and properties of the final conjugate. nih.govacs.org |

| Boc-Glycine | Molecular Mechanics (MM) | Dihedral Angles, Steric Hindrance, Lipophilicity Contribution | Influences solubility and may sterically shield the reactive BCN group, affecting reaction rates. |

Theoretical Predictions of Linker Properties and Conjugation Outcomes

Theoretical models are instrumental in predicting how the specific architecture of the this compound linker translates into functional properties and conjugation success. These predictions guide the rational design of bioconjugation strategies for applications like antibody-drug conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com

The properties of the linker itself are a primary focus of theoretical analysis. The PEG3 component is predicted to confer hydrophilicity, which can improve the solubility of the linker and any hydrophobic molecules it is attached to. rsc.org Theoretical calculations of properties like the octanol-water partition coefficient (LogP) help quantify this effect. Furthermore, models of protein PEGylation can be adapted to predict how the PEG chain might shield a conjugated protein from proteolysis or an immune response. acs.orgnih.gov The length and flexibility of the linker are critical, as they dictate the distance and relative orientation between the two conjugated entities, a key factor in the efficacy of PROTACs and other constructs. precisepeg.com

Table 2: Theoretical Predictions for this compound

| Property | Theoretical Basis | Predicted Outcome | Significance in Application |

|---|---|---|---|

| Solubility | Contribution of hydrophilic PEG and lipophilic Boc/BCN groups | Amphiphilic character, generally good solubility in a range of solvents. | Facilitates handling during synthesis and conjugation in aqueous buffers. |

| Conjugation Kinetics | Activation energy of SPAAC reaction for BCN | Fast and efficient reaction with azide partners at physiological conditions. acs.org | Enables rapid and high-yield labeling of biomolecules in vitro and in vivo. nih.gov |

| Hydrodynamic Radius | Flexible chain models (e.g., Worm-like Chain) for PEG | Contributes to the size of the final conjugate, potentially shielding it. acs.org | Can improve pharmacokinetics by reducing renal clearance of small molecules. |

| Stereochemical Impact | Steric hindrance from the linker on the conjugated molecule | Minimal, due to the flexibility of the PEG chain. | Preserves the native conformation and function of the target biomolecule. rsc.org |

Integration into Novel Nanomaterial and Polymeric Systems for Research Applications

The unique properties of this compound make it an ideal candidate for integration into advanced materials, such as nanoparticles and functional polymers, for a variety of research applications. The BCN handle allows for covalent attachment to these systems via a highly selective bioorthogonal reaction, while the PEG linker provides spacing and biocompatibility. biochempeg.com

In nanomaterial science, linkers containing BCN are used to functionalize the surfaces of liposomes, gold nanoparticles, and quantum dots. This allows for the precise attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic payloads. For example, a nanoparticle could be coated with an azide-functionalized polymer, and this compound could be used to attach a targeting protein to its surface. The PEG component of the linker helps to prevent non-specific protein adsorption and aggregation of the nanoparticles in biological media. acs.org

In polymer chemistry, BCN-containing linkers are valuable for creating well-defined polymeric architectures, such as hydrogels and polymer-drug conjugates. unimi.it Hydrogels can be formed by cross-linking azide-functionalized polymer chains with a bifunctional BCN linker. ru.nl The bioorthogonal nature of the cross-linking reaction allows gel formation to occur in the presence of sensitive biological molecules, and even within living cells. The this compound linker can be used to tether bioactive molecules within the hydrogel matrix, enabling applications in 3D cell culture and tissue engineering. biochempeg.com

Table 3: Applications in Advanced Material Systems

| System | Role of this compound | Research Application | Reference |

|---|---|---|---|

| Functionalized Nanoparticles | Covalently attaches targeting ligands or imaging agents to azide-modified nanoparticles. | Targeted drug delivery, in vivo imaging, and diagnostics. | acs.org |

| Bioorthogonal Hydrogels | Acts as a cross-linker for azide-polymers or tethers biomolecules within the gel matrix. | 3D cell culture, controlled release of therapeutics, tissue engineering. | ru.nl |

| Polymer-Drug Conjugates | Links a cytotoxic drug to a polymeric carrier. | Improving drug solubility and pharmacokinetics. | unimi.it |

| Surface Modification | Immobilizes proteins or other biomolecules onto a solid support for analysis. | Biosensors, single-molecule force spectroscopy. | lmu.de |

Exploration of Emerging Bioorthogonal Chemistries and Their Synergistic Use

While the strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, the field is continuously evolving with the development of new reactions. nih.gov The unique reactivity of the BCN group in this compound can be used synergistically with these emerging chemistries to create more complex and functional biological constructs.

One of the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). acs.org The IEDDA reaction is known for its exceptionally fast kinetics. acs.org A key strategy in advanced chemical biology is the use of mutually exclusive bioorthogonal reactions for dual-labeling of biomolecules. nih.gov For instance, a protein could be modified with both an azide and a TCO group at different sites. This compound could then be used to attach one probe via SPAAC, while a tetrazine-functionalized probe attaches to the TCO group, allowing for simultaneous tracking or modulation of different parts of the system.

Other emerging reactions include photo-induced ligations, which offer spatiotemporal control, and palladium-mediated reactions for in vivo bond cleavage. unimi.itnih.gov A synergistic system could involve using this compound to attach a molecule via a stable SPAAC linkage, while another part of the construct is attached via a photocleavable linker, allowing for light-induced release. This combination of stable and cleavable linkages, enabled by orthogonal chemistries, opens up possibilities for sophisticated drug delivery systems and molecular probes. rsc.org

Table 4: Synergistic Bioorthogonal Chemistries

| Reaction 1 (with BCN) | Orthogonal Reaction 2 | Reactive Partners | Potential Synergistic Application |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) | BCN/Azide + Tetrazine/trans-Cyclooctene | Dual-color cellular imaging or construction of bispecific antibodies. nih.gov |

| SPAAC | Oxime/Hydrazone Ligation | BCN/Azide + Aldehyde/Alkoxyamine | Site-specific protein glycosylation and subsequent labeling. acs.orgresearchgate.net |

| SPAAC | Photo-induced Tetrazole-Alkene Cycloaddition | BCN/Azide + Tetrazole/Alkene | Stable labeling combined with photo-activated probe attachment for spatiotemporal control. acs.org |

| SPAAC | Palladium-mediated Bond Cleavage | BCN/Azide + Allyl-carbamate | Creating complex prodrugs where one part is stably attached and another is cleavable in vivo. nih.gov |

Challenges and Opportunities in Designing Next-Generation Bioorthogonal Linkers for Complex Biological Systems

The design of bioorthogonal linkers like this compound has revolutionized the study of biological systems, but significant challenges remain, particularly for in vivo applications. nih.govresearchgate.net Addressing these challenges presents exciting opportunities for the development of next-generation linkers with enhanced capabilities.

The future of linker design lies in creating "smart" or multifunctional linkers. A key opportunity is the development of traceless or cleavable linkers that release a native drug molecule in response to a specific trigger within a target cell (e.g., pH, enzymes, or reducing environment). unimi.itrsc.org This enhances the safety and efficacy of targeted therapies. Another opportunity is the integration of computational design and machine learning to accelerate the discovery of new linkers. nih.govacs.org By modeling linker behavior and predicting conjugation outcomes, researchers can move beyond trial-and-error approaches and rationally design linkers with precisely tailored properties for complex applications, such as multi-target drug delivery and advanced in vivo imaging. rsc.org

Table 5: Challenges and Opportunities in Linker Design

| Challenge | Opportunity / Future Direction | Example Strategy |

|---|---|---|

| Linker Immunogenicity and Pharmacokinetics | Development of novel, non-immunogenic, and highly hydrophilic linkers. | Replacing PEG with alternative polymers like elastin-like polypeptides (ELPs) or designing shorter, optimized linkers. lmu.deacs.org |

| Reaction Kinetics in Vivo | Discovery of faster and more selective bioorthogonal reactions. | Optimizing the structure of reactants (e.g., novel tetrazine derivatives) to achieve higher reaction rate constants. acs.orgfrontiersin.org |

| Off-Target Effects and Stability | Design of stimuli-responsive cleavable linkers for targeted release. | Incorporating enzyme-cleavable peptides or acid-labile hydrazones into the linker backbone. unimi.ittandfonline.com |

| Complexity of Design | Use of computational modeling and machine learning for rational design. | Predicting linker conformation and reactivity to screen candidates computationally before synthesis. nih.govacs.org |

| Limited Functionality | Creation of multifunctional linkers for multi-modal applications. | Designing linkers with orthogonal handles for dual labeling and attachment of both imaging and therapeutic agents. acs.orgnih.gov |

Q & A

Q. What are the optimal storage and handling conditions for Boc-Gly-PEG3-endo-BCN to ensure stability?

this compound must be stored at -20°C in a dry, dark environment under inert gas (argon/nitrogen) to prevent degradation. Avoid repeated freeze-thaw cycles, and aliquot the compound for single-use applications. Stability can be verified via NMR or LC-MS to detect hydrolysis or oxidation byproducts. Pre-dissolving in anhydrous DMSO or DMF is recommended for experimental use .

Q. How can the Boc protecting group be removed, and what analytical methods confirm successful deprotection?

Deprotection is achieved using mild acidic conditions (e.g., 20–50% trifluoroacetic acid in dichloromethane for 1–2 hours). After neutralization (e.g., with diethyl ether precipitation), successful removal of the Boc group is confirmed by:

Q. Which solvents are compatible with this compound for click chemistry reactions?

The compound is soluble in DMSO, DMF, and dichloromethane but may precipitate in aqueous buffers. For reactions requiring water, use a co-solvent system (e.g., 10–20% DMSO in PBS). Solubility should be empirically tested using dynamic light scattering (DLS) or visual inspection for aggregation .

Advanced Research Questions

Q. How can researchers optimize the reaction efficiency of this compound with azide-functionalized substrates under physiological conditions?

Optimization strategies include:

- pH adjustment : Test buffers (pH 6.5–8.5) to balance reaction kinetics and biomolecule stability.

- Catalyst screening : Copper-free conditions are standard, but additives like THPTA may enhance kinetics.

- Molar ratio titration : Vary the stoichiometry (1:1 to 1:5, BCN:azide) and monitor yield via HPLC or fluorescence quenching .

- Temperature : Evaluate reaction completion at 4°C, 25°C, and 37°C to mimic physiological or low-energy conditions .

Q. How can contradictory data on conjugation yields in different solvent systems be resolved?

Contradictions often arise from:

- Purity discrepancies : Validate reagent purity via LC-MS before use.

- Steric hindrance : The PEG3 spacer may limit access to the BCN group in bulky substrates. Use smaller PEG variants (e.g., PEG1) as controls.

- Solvent polarity : Compare reaction rates in DMSO/PBS vs. pure organic solvents using kinetic assays (e.g., time-resolved UV-Vis spectroscopy). Statistical tools like ANOVA can identify significant variables .

Q. What experimental designs are recommended to study the impact of PEG3 spacer length on BCN-azide cycloaddition kinetics?

- Comparative studies : Synthesize analogs with PEG1, PEG3, and PEG6 spacers (if available) and measure reaction rates via stopped-flow spectroscopy .

- Molecular dynamics (MD) simulations : Model the flexibility and solvent accessibility of the BCN group with different PEG lengths. Use software like GROMACS with CHARMM force fields to simulate conjugation efficiency .

Q. How can molecular dynamics simulations inform the use of this compound in aqueous versus organic environments?

MD simulations can predict:

- Solvent interactions : Hydrophobic clustering of the BCN group in water vs. dispersion in organic solvents.

- Aggregation propensity : Simulate PEG3 conformation (extended vs. collapsed) under varying dielectric conditions.

- Reaction feasibility : Calculate energy barriers for azide-BCN proximity in different solvents. Validate predictions with dynamic light scattering (DLS) and FRET-based assays .

Data Contradiction and Analysis

Q. What methodologies address discrepancies in reported reaction yields for this compound across studies?

Q. How can researchers ensure reproducibility when using this compound in multi-step bioconjugation workflows?

- Stepwise monitoring : Use HPLC-SEC to quantify intermediate purity after each step (e.g., deprotection, conjugation).

- Batch consistency : Source reagents from a single supplier and validate lot-to-lot variability via NMR.

- Protocol documentation : Publish detailed step-by-step procedures, including inert atmosphere requirements and mixing speeds .

Experimental Design Frameworks

Q. How can the PICOC framework (Population, Intervention, Comparison, Outcome, Context) guide research on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.